molecular formula C6H11NO3 B1267336 Butyl Oxamate CAS No. 585-28-4

Butyl Oxamate

Cat. No.: B1267336
CAS No.: 585-28-4
M. Wt: 145.16 g/mol
InChI Key: JQOLMUGUXNNIOR-UHFFFAOYSA-N
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Description

Butyl Oxamate is a useful research compound. Its molecular formula is C6H11NO3 and its molecular weight is 145.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 521235. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Butyl Oxamate primarily targets the enzyme Lactate Dehydrogenase (LDH) . LDH plays a crucial role in the conversion of pyruvate to lactate, a key step in the glycolytic pathway . This enzyme is often overexpressed in certain types of cancers, including Group 3 and Wnt Medulloblastomas .

Mode of Action

This compound acts as a competitive inhibitor of LDH . It resembles pyruvate, the substrate for LDH, and competes for the active site of the enzyme . By binding to the active site, this compound prevents the conversion of pyruvate to lactate, effectively halting the glycolytic pathway .

Biochemical Pathways

The primary biochemical pathway affected by this compound is glycolysis . By inhibiting LDH, this compound disrupts the conversion of pyruvate to lactate, a critical step in this pathway . This inhibition can lead to a decrease in lactate production, which has been associated with tumor growth and progression . Additionally, this compound has been shown to downregulate the expression of certain genes involved in inflammation and upregulate genes involved in insulin signaling in skeletal muscle .

Pharmacokinetics

It’s known that oxamate, a pyruvate analogue, can be transported into mitochondria This suggests that this compound may also have the ability to cross cellular and mitochondrial membranes, which could impact its bioavailability and efficacy

Result of Action

The inhibition of LDH by this compound has several molecular and cellular effects. It has been shown to delay tumor growth in non-small cell lung cancer . It also increases the infiltration of activated CD8+ T cells in the tumor, enhancing the therapeutic effects of other treatments like pembrolizumab . In diabetes research, this compound has been shown to improve glycemic control and insulin sensitivity primarily via inhibition of tissue lactate production .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the availability of carbon and nitrogen sources, presence of metal oxalates, and pH can influence the production of oxalic acid by fungi . .

Biochemical Analysis

Biochemical Properties

Butyl Oxamate plays a significant role in biochemical reactions by inhibiting lactate dehydrogenase. This enzyme is crucial in the glycolytic pathway, where it catalyzes the conversion of pyruvate to lactate. By inhibiting lactate dehydrogenase, this compound disrupts this conversion, leading to an accumulation of pyruvate and a decrease in lactate production. This inhibition has been shown to affect various biomolecules, including enzymes and proteins involved in metabolic pathways. For instance, this compound interacts with lactate dehydrogenase isozymes, such as LDH-A4, LDH-B4, and LDH-C4, exhibiting competitive inhibition .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. In cancer cells, the inhibition of lactate dehydrogenase by this compound leads to a reduction in lactate production, which can affect the tumor microenvironment and inhibit cancer cell proliferation. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism. For example, in insulin-resistant and type 2 diabetes subjects, this compound has been shown to improve glycemic control and insulin sensitivity by reducing lactate production in adipose tissue and skeletal muscle .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of lactate dehydrogenase, thereby inhibiting the enzyme’s activity. This inhibition prevents the conversion of pyruvate to lactate, leading to an accumulation of pyruvate and a decrease in lactate levels. This compound’s interaction with lactate dehydrogenase is characterized by competitive inhibition, where it competes with pyruvate for binding to the enzyme’s active site . This inhibition can lead to changes in gene expression, such as the downregulation of genes involved in inflammation and the upregulation of genes associated with insulin sensitivity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable and does not degrade quickly, allowing for sustained inhibition of lactate dehydrogenase over extended periods. Long-term effects of this compound on cellular function include improved insulin sensitivity and reduced inflammation in in vitro and in vivo studies . The stability and degradation of this compound can vary depending on the experimental conditions and the presence of other compounds.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving db/db mice, this compound was administered at doses ranging from 350 to 750 mg/kg of body weight. These studies demonstrated that higher doses of this compound led to more significant improvements in glycemic control and insulin sensitivity . At very high doses, this compound may exhibit toxic or adverse effects, such as reduced ATP levels and impaired sperm motility in mice .

Metabolic Pathways

This compound is involved in metabolic pathways related to glycolysis and gluconeogenesis. By inhibiting lactate dehydrogenase, this compound affects the conversion of pyruvate to lactate, leading to changes in metabolic flux and metabolite levels. This inhibition can result in an accumulation of pyruvate and a decrease in lactate production, which can impact various metabolic processes. Additionally, this compound interacts with enzymes and cofactors involved in these pathways, further influencing metabolic flux .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be taken up by cells through specific transporters and distributed to various tissues, where it exerts its inhibitory effects on lactate dehydrogenase. The localization and accumulation of this compound within cells can affect its activity and function, with higher concentrations leading to more pronounced inhibition of lactate dehydrogenase .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with lactate dehydrogenase. This localization is crucial for its inhibitory effects, as lactate dehydrogenase is predominantly found in the cytoplasm. Additionally, this compound may undergo post-translational modifications or interact with targeting signals that direct it to specific compartments or organelles within the cell .

Biological Activity

Butyl oxamate, a derivative of oxamic acid, has garnered attention for its biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications. This article explores the compound's biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its butyl group attached to the oxamic acid structure. Its chemical formula is C5H11NO3C_5H_{11}NO_3, and it functions primarily as an inhibitor of lactate dehydrogenase (LDH), an enzyme involved in metabolic processes.

This compound acts as a competitive inhibitor of LDH isozymes, particularly LDH-C4. The inhibition occurs through binding at the active site, preventing the conversion of pyruvate to lactate. This mechanism has implications for both metabolic regulation and therapeutic strategies in cancer treatment and fertility control.

1. Inhibition of Lactate Dehydrogenase

Research indicates that this compound selectively inhibits LDH-C4 without significantly affecting other LDH isozymes. This selectivity is crucial for its application in fertility treatments, as LDH-C4 plays a role in sperm metabolism and motility.

  • Inhibition Potency : Studies show that this compound exhibits a competitive inhibition profile with dissociation constants (K_i) that suggest a strong affinity for LDH-C4 compared to other isoforms .

2. Effects on Sperm Parameters

In vitro studies have demonstrated that this compound affects sperm motility and capacitation. Specifically, it reduces ATP levels in sperm cells, which correlates with diminished motility and fertility potential.

  • Case Study : A study on mice revealed that treatment with this compound led to a significant decrease in sperm motility and viability, indicating its potential use as a male contraceptive agent .

3. Impact on Cancer Metabolism

This compound's ability to inhibit LDH has been explored in cancer research, where altered metabolism is a hallmark of tumor cells. By inhibiting lactate production, this compound may disrupt the Warburg effect commonly observed in cancer cells.

  • Research Findings : In studies involving pancreatic adenocarcinoma cell lines, this compound treatment resulted in reduced lactate production and altered glucose metabolism pathways, suggesting its potential role as an anti-cancer agent .

Data Table: Biological Activity Summary

Biological ActivityEffectReference
LDH-C4 InhibitionCompetitive inhibitor
Sperm Motility ReductionDecreased ATP levels
Cancer Metabolism AlterationReduced lactate production

Scientific Research Applications

Anticancer Applications

Mechanism of Action
Butyl oxamate functions primarily as an inhibitor of lactate dehydrogenase (LDH), an enzyme that plays a crucial role in the conversion of pyruvate to lactate. In cancer cells, particularly those exhibiting the Warburg effect, LDH activity is upregulated, facilitating anaerobic glycolysis and promoting tumor growth. By inhibiting LDH activity, this compound can reduce lactate production and subsequently inhibit tumor progression.

Case Studies

  • Glioblastoma Treatment : In preclinical studies, this compound has demonstrated efficacy in inhibiting the growth of glioblastomas by blocking LDHA activity. This inhibition enhances the sensitivity of glioblastoma cells to conventional therapies such as temozolomide and radiotherapy .
  • Pituitary Adenomas : Research indicates that this compound effectively blocks the growth of invasive pituitary adenomas, showcasing its potential as a therapeutic agent for aggressive brain tumors .

Metabolic Studies

Impact on Glycolysis
this compound's role in metabolic regulation has been extensively studied. Its inhibition of LDH leads to decreased glycolytic flux, which is beneficial in conditions characterized by metabolic dysregulation.

Research Findings

  • A study involving silicotic mice revealed that treatment with this compound reduced glycolytic activity and alleviated endoplasmic reticulum (ER) stress. This was evidenced by decreased levels of phosphorylated PERK and IRE-1α, markers associated with ER stress .
  • The compound also demonstrated an ability to mitigate fibrotic responses in lung tissue exposed to silica, suggesting potential applications in pulmonary diseases characterized by fibrosis .

Neuroprotective Effects

Role in Epilepsy Management
Recent findings indicate that this compound may play a significant role in managing status epilepticus (SE), a severe form of epilepsy. By inhibiting lactate production during seizures, this compound has been shown to terminate SE in animal models while reducing neuronal loss .

Mechanistic Insights
The application of this compound during SE resulted in decreased excitatory neurotransmission and reduced neuronal excitability. This highlights its potential as a therapeutic target for conditions where lactate accumulation contributes to neuronal injury .

Summary Table of Applications

Application AreaMechanism of ActionKey Findings
AnticancerInhibition of LDHReduces tumor growth in glioblastoma and adenomas
Metabolic RegulationDecreases glycolytic fluxAlleviates ER stress and fibrosis in lung tissue
NeuroprotectionReduces lactate productionTerminates status epilepticus and protects neurons

Q & A

Basic Research Questions

Q. What biochemical mechanisms underlie Butyl Oxamate’s inhibitory effects on cancer cell proliferation?

this compound primarily targets lactate dehydrogenase (LDH), particularly the LDH-A isoform, by competitively binding to the pyruvate substrate site . This inhibition disrupts glycolysis, reducing ATP production and inducing metabolic stress. Methodological validation includes:

  • Enzyme kinetics assays (e.g., isothermal titration calorimetry) to quantify binding affinity .
  • MTT assays to measure dose-dependent reductions in cell viability .
  • Western blotting to assess downstream effects on cell cycle regulators like cyclin B1 and CDK1 .

Q. Which in vitro assays are optimal for evaluating this compound’s inhibitory activity against LDH isoforms?

Key assays include:

  • Coupled enzymatic assays using purified LDH isoforms to measure NADH oxidation rates .
  • Dose-response curves (0–100 µM range) to calculate IC50 values, with controls for pH and co-factor concentrations .
  • Metabolomic profiling (e.g., LC-MS) to quantify lactate/pyruvate ratios and confirm glycolysis inhibition .

Q. How should researchers design dose-response experiments to assess this compound’s cytotoxicity?

  • Use 8–12 replicates per dose to ensure statistical power .
  • Include negative controls (vehicle-only) and positive controls (e.g., cisplatin for comparison) .
  • Monitor off-target effects via viability assays (e.g., trypan blue exclusion) and apoptosis markers (e.g., caspase-3 activation) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported IC50 values for this compound across cancer cell lines?

Discrepancies often arise from:

  • Cell-specific metabolic dependencies (e.g., Warburg effect dominance in certain cancers) .
  • Assay variability (e.g., incubation time, LDH isoform expression levels) . Methodological solutions :
  • Standardize culture conditions (e.g., hypoxia vs. normoxia) .
  • Validate results across ≥2 independent labs using identical protocols .

Q. What strategies validate this compound’s specificity for LDH-A in complex biological systems?

  • Isoform-selective knockdowns (e.g., siRNA targeting LDH-A vs. LDH-B) to isolate phenotypic effects .
  • Structural analysis (e.g., X-ray crystallography) to confirm binding interactions with LDH-A’s active site .
  • Cross-inhibition assays with other LDH inhibitors (e.g., GNE-140) to compare selectivity profiles .

Q. What integrative approaches characterize this compound’s systemic effects in cancer models?

  • Multi-omics workflows :

  • Metabolomics : Track dynamic changes in central carbon metabolism (e.g., TCA cycle intermediates) .
  • Transcriptomics : Identify LDH-A-regulated pathways (e.g., HIF-1α signaling) .
    • In vivo validation : Use xenograft models with pharmacokinetic monitoring to assess bioavailability and tumor penetration .

Q. How can translational challenges in this compound’s efficacy from in vitro to in vivo models be addressed?

  • Pharmacokinetic optimization : Test formulations (e.g., liposomal encapsulation) to improve half-life .
  • Combination therapies : Pair with glycolysis inhibitors (e.g., 2-deoxyglucose) to enhance efficacy .
  • Tumor microenvironment analysis : Use PET imaging to map lactate gradients in vivo .

Q. Methodological Considerations

Q. What statistical methods are appropriate for analyzing this compound’s synergistic effects with chemotherapeutics?

  • Synergy scoring : Calculate combination indices (CI) using the Chou-Talalay method .
  • ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups .
  • Survival analysis : Kaplan-Meier curves for in vivo studies, with log-rank tests .

Q. How should contradictory data on this compound’s pro-apoptotic vs. cytostatic effects be interpreted?

  • Time-course experiments : Distinguish short-term metabolic stress (cytostatic) from long-term apoptosis .
  • Single-cell RNA sequencing : Identify subpopulations with divergent responses .

Q. What protocols ensure reproducibility in this compound studies?

  • Detailed supplemental data : Include raw enzyme kinetics curves, metabolomic datasets, and statistical code .
  • Inter-lab validation : Collaborate to replicate key findings using shared cell lines and reagents .

Properties

IUPAC Name

butyl 2-amino-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-2-3-4-10-6(9)5(7)8/h2-4H2,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQOLMUGUXNNIOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20278608
Record name Butyl Oxamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20278608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

585-28-4
Record name 585-28-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521235
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 585-28-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8435
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butyl Oxamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20278608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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